![molecular formula C12H18O5 B14326061 Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- CAS No. 99700-26-2](/img/structure/B14326061.png)
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-: is a chemical compound with the molecular formula C16H34O9 and a molecular weight of 370.4358 . It is also known by other names such as Octaethylene glycol and 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol . This compound is characterized by its multiple ethoxy and phenoxy functional groups, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- typically involves the ethoxylation of ethanol . This process includes the reaction of ethanol with ethylene oxide in the presence of a catalyst, usually an alkali metal hydroxide . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous ethoxylation reactions in specialized reactors, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl and ethoxy groups allow it to form hydrogen bonds and interact with other molecules, enhancing its solubility and reactivity . These interactions are crucial in its role as a solvent and reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-
- 2-(2-phenoxyethoxy)ethanol
Comparison: Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- is unique due to its multiple ethoxy and phenoxy groups, which provide enhanced solubility and reactivity compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
99700-26-2 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H18O5/c13-5-7-15-9-10-17-12-4-2-1-3-11(12)16-8-6-14/h1-4,13-14H,5-10H2 |
InChI-Schlüssel |
GUKIYJFJIRUOMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCO)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
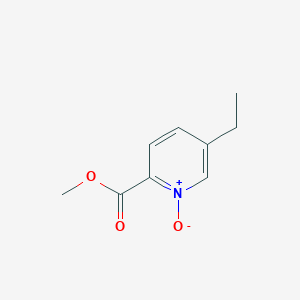

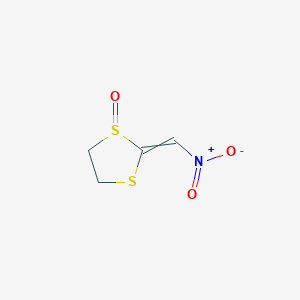

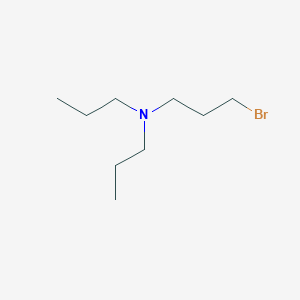
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
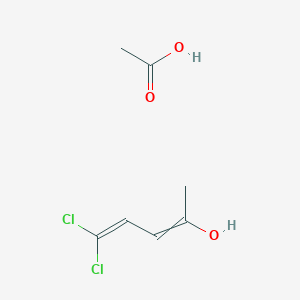
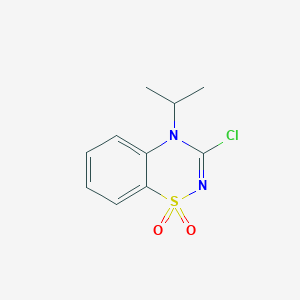

![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
